molecular formula C13H12O2 B1248452 Methyl 2-methylazulene-1-carboxylate CAS No. 54654-48-7

Methyl 2-methylazulene-1-carboxylate

Cat. No.: B1248452
CAS No.: 54654-48-7
M. Wt: 200.23 g/mol
InChI Key: XUKZGJCCXHLQBP-UHFFFAOYSA-N
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Description

Methyl 2-methylazulene-1-carboxylate is an organic compound with the molecular formula C13H12O2 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color

Scientific Research Applications

Methyl 2-methylazulene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex azulene derivatives.

    Biology: The compound’s derivatives have shown potential in biological studies, including as probes for studying cellular processes.

    Medicine: Some derivatives of this compound have been investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.

Safety and Hazards

The safety and hazards associated with “Methyl 2-methylazulene-1-carboxylate” are not well-documented .

Future Directions

Azulene derivatives, such as “Methyl 2-methylazulene-1-carboxylate”, have potential applications in medicinal therapy, optical technology, and other high-technology applications . Their unique structure and properties make them interesting subjects for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylazulene-1-carboxylate typically involves the functionalization of azulene derivatives. One common method includes the reaction of azulene with methyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but with optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylazulene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the azulene ring.

Mechanism of Action

The mechanism by which methyl 2-methylazulene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Azulene: The parent compound of methyl 2-methylazulene-1-carboxylate, known for its blue color and aromatic properties.

    Guaiazulene: A naturally occurring derivative of azulene, often used in cosmetics and pharmaceuticals.

    Methyl azulene-1-carboxylate: Another ester derivative of azulene, differing by the position of the methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

IUPAC Name

methyl 2-methylazulene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-8-10-6-4-3-5-7-11(10)12(9)13(14)15-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKZGJCCXHLQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=CC2=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460475
Record name Methyl 2-methylazulene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54654-48-7
Record name Methyl 2-methylazulene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methylazulene was synthesized according to a method described in Japanese Patent Laid-Open Publication No. 207232/1987. Specifically, 19.5 g (0.16 mol) of tropolone was reacted with 40 g (0.21 mol) of p-toluenesulfonic acid chloride in pyridine to give 37.1 g of tosylated tropolone. Then, 20 g (0.15 mol) of dimethylmalonate was reacted with 9.7 g (0.18 mol) of NaOMe in methanol at room temperature for 4 hr to give 14.4 g of 3-methoxycarbonyl-2H-cyclohepta(b) furan-2-one (Compound (2)). Then, 12 g of Compound (2), 200 ml of acetone and 70 ml of diethylamine were added, and the mixture was heated under reflux for 30 hr. Thereafter, H2O was added thereto, and the mixture was extracted with toluene to give 39.2 g of methyl-2-methylazulene carboxylate. Further, 25 ml of phosphoric acid was added, and a reaction was allowed to proceed at 85° to 90° C. for one hr. The reaction mixture was decomposed with water, extracted with benzene and dried to give 6.5 g of 2-methylazulene as an intended product.
Quantity
12 g
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reactant
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200 mL
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70 mL
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Synthesis routes and methods II

Procedure details

2-Methylazulene was synthesized in accordance with the method described in Japanese Laid-Open Patent Publication No. 207232/1987. Thus, 19.5 g (0.16 mol) of tropolone and 40 g (0.21 mol) of p-toluenesulfonic acid chloride were reacted with each other in pyridine to obtain 37.1 g of tosylated tropolone. This compound was then reacted with 20 g (0.15 mol) of dimethyl malonate and 9.7 g (0.18 mol) of NaOMe in methanol at room temperature for four hours to obtain 14.4 g of 3-methoxy-carbonyl-2H-cyclohepta(b)furan-2-one (compound (2)). To 12 g of the compound (2) were added 200 ml of acetone and 70 ml of diethylamine, and the mixture was refluxed for 30 hours. Water was added to this mixture, and the resulting mixture was extracted with toluene to obtain 39.2 g of methyl-2-methyl-azulenecarboxylate. To this compound was further added 25 ml of phosphoric acid, and reaction was carried out at a temperature of 85 to 90° C. for one hour. The reaction mixture was subjected to decomposition with water, and the resultant was extracted with benzene. The organic phase was dried to obtain 6.5 g of the desired compound, 2-methylazulene.
Name
compound ( 2 )
Quantity
12 g
Type
reactant
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200 mL
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70 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What was the main challenge in synthesizing Methyl 2-methylazulene-1-carboxylate and how was it addressed in the study?

A1: Previous methods for synthesizing this compound suffered from low yields. The study demonstrated that introducing molecular sieves during the preparation significantly improved the yield of this compound []. This improvement suggests that molecular sieves effectively remove byproducts or water generated during the reaction, shifting the equilibrium towards product formation.

Q2: What is the significance of the bromination reactions described in the paper?

A2: The researchers investigated the bromination of this compound using N-bromosuccinimide under different conditions []. This investigation aimed to explore the reactivity of the azulene ring system and achieve selective bromination at specific positions. By varying the reaction conditions, the study successfully synthesized two different brominated derivatives: Methyl 1-bromo-2-methylazulene-1-carboxylate and Methyl 1-bromo-2-(bromomethyl)azulene-1-carboxylate. This selective bromination opens avenues for further chemical modifications and exploration of structure-activity relationships.

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